N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide
Description
This compound is a fluorinated pyrazolo[3,4-d]pyrimidinone derivative featuring a 4-fluorophenyl group at the N1 position and a 4-(trifluoromethyl)benzamide substituent at the C5 position. Its structure combines a heterocyclic core with electron-withdrawing groups (fluorine and trifluoromethyl), which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-13-5-7-14(8-6-13)28-16-15(9-25-28)18(30)27(10-24-16)26-17(29)11-1-3-12(4-2-11)19(21,22)23/h1-10H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBJXBYHUNKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a trifluoromethylbenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄F₄N₅O₂ |
| Molecular Weight | 363.34 g/mol |
| CAS Number | 919844-87-4 |
| Chemical Structure (SMILES) | O=C(Cc1ccccc1)Nn1cnc2c(cnn2-c2ccc(F)cc2)c1=O |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, it can induce cell cycle arrest and promote apoptosis in cancer cells .
Biological Activities
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant growth inhibition against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) . The compound's ability to inhibit CDK activity positions it as a promising candidate for targeted cancer therapies.
Enzymatic Inhibition
Beyond anticancer properties, this compound has been evaluated for its enzymatic inhibition capabilities. It has shown potential as an inhibitor of various kinases involved in signaling pathways that regulate cell proliferation and survival . The structural features of the compound facilitate binding to the ATP-binding site of these kinases.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines:
- Antitumor Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antitumor activity .
- Kinase Inhibition : Another investigation reported that compounds similar to this compound effectively inhibited CDK2 and CDK9 with IC50 values ranging from 50 to 200 nM .
- Selectivity and Toxicity : Comparative studies have shown that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal cells, highlighting their selectivity .
Scientific Research Applications
Anticancer Activity
One of the primary areas of research surrounding this compound is its anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. Specifically, N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide has been studied for its ability to inhibit:
- Polo-like kinase 1 (Plk1) : This kinase is critical for cell cycle progression and is often overexpressed in cancer cells. Inhibition of Plk1 can disrupt mitotic processes, leading to apoptosis in cancer cells.
- Cyclin-dependent kinases (CDKs) : These are essential regulators of the cell cycle. Research indicates that modifications to the compound can enhance its selectivity and potency against specific CDKs.
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of various enzymes involved in cellular signaling pathways:
- Phosphodiesterases (PDEs) : By inhibiting PDEs, the compound may increase levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signal transduction and cellular responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents on the benzamide moiety can significantly influence binding affinity and selectivity towards target enzymes.
- The presence of fluorine atoms enhances metabolic stability and improves interactions with biological targets.
Case Studies
Several studies highlight the biological activity of this compound:
- Inhibition of Plk1 : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting their potential as cancer therapeutics.
- PDE Inhibition : Research focused on synthesizing derivatives with improved potency against PDEs showed that certain modifications resulted in compounds with enhanced selectivity and reduced cytotoxicity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthetic yields, physicochemical properties, and inferred biological implications.
Key Observations :
Structural Diversity: The target compound’s pyrazolo[3,4-d]pyrimidinone core is shared with Example 53 , but its substituents differ significantly from piperidinyl benzamides (8a, 8c) and naphthyridine derivatives (Goxalapladib) . Fluorine and trifluoromethyl groups are recurrent motifs, likely improving lipophilicity and target engagement .
Synthetic Challenges :
- Lower yields in Example 53 (28%) and thiourea derivatives (35.2% for 8b) suggest that steric hindrance or electron-deficient aryl groups complicate reactions.
- The target compound’s synthesis may require optimized coupling conditions (e.g., palladium catalysts for Suzuki reactions) .
Table 2: Physicochemical and Spectral Comparisons
Key Observations :
- Melting Points: Higher melting points (e.g., 175–178°C for Example 53 ) correlate with increased molecular rigidity from chromenone and pyrimidinone cores.
- Spectral Signatures : Trifluoromethyl and fluorine groups produce distinct ¹⁹F NMR and IR signals, aiding characterization .
Preparation Methods
Aminopyrazole-Carbonitrile Cyclization
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as the primary precursor. Reaction with malononitrile in ethanol under triethylamine catalysis yields the pyrazolo[3,4-d]pyrimidine framework. Key parameters:
Mechanistic Insight:
The cyano group undergoes nucleophilic attack by malononitrile’s active methylene, followed by cyclodehydration to form the pyrimidine ring.
Aldehyde-Mediated Condensation
Alternative routes employ 4-fluorobenzaldehyde and pyrazole derivatives. For example, 3-aminopyrazole reacts with 4-fluorobenzaldehyde in acetic acid, followed by oxidation with hydrogen peroxide to introduce the ketone moiety.
4-(Trifluoromethyl)Benzamide Side Chain Synthesis
The trifluoromethylbenzamide group is synthesized independently and coupled to the core.
Fluorination and Cyano Substitution
As per CN113698315A, 2,3-dichlorotrifluorotoluene undergoes fluorination with potassium fluoride (180°C, 3 h) to yield 2-fluoro-3-chlorotrifluoromethane. Subsequent cyano substitution with copper(I) cyanide in dimethylformamide (120°C, 4 h) produces 2-chloro-6-trifluoromethylbenzonitrile.
Hydrogenation and Hydrolysis
Catalytic hydrogenation (H₂, 5% Pd/C, methanol, 25°C, 12 h) reduces the nitrile to an amine, followed by hydrolysis with aqueous NaOH (80°C, 2 h) to form 4-(trifluoromethyl)benzamide.
Optimization Data:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | KF, 180°C, 3 h | 85 | 92 |
| Cyano Substitution | CuCN, DMF, 120°C, 4 h | 78 | 89 |
| Hydrogenation | H₂, Pd/C, MeOH, 25°C, 12 h | 91 | 95 |
| Hydrolysis | NaOH, H₂O, 80°C, 2 h | 94 | 97 |
Coupling Strategies
The pyrazolopyrimidine core and benzamide side chain are conjugated via nucleophilic acyl substitution.
Carbodiimide-Mediated Coupling
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-amine reacts with 4-(trifluoromethyl)benzoyl chloride using EDCI/HOBt in dichloromethane.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W, 20 min) in DMF with DIPEA accelerates coupling, reducing reaction time from 12 h to 30 min while maintaining 80% yield.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
- Methodological Answer : The core is typically synthesized via condensation of fluorinated pyridine derivatives with hydrazine analogs, followed by cyclization. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours forms the pyrazolo-pyridine intermediate, which is brominated and coupled with aryl amines . Boc-protection (tert-butyloxycarbonyl) is often used to stabilize intermediates during coupling reactions with trifluoromethylbenzoyl chloride .
Q. Which spectroscopic techniques are critical for confirming the regiochemistry of the pyrazolo-pyrimidinone ring?
- Methodological Answer :
- NMR : H and C NMR are essential for resolving substituent positions. For example, downfield shifts of pyrimidinone carbonyl carbons (~165–170 ppm) and pyrazole NH protons (~12 ppm) confirm regiochemistry .
- X-ray crystallography : Single-crystal analysis resolves ambiguities in heterocyclic ring substitution, as demonstrated in structurally related pyrazoline derivatives .
Q. How is the 4-(trifluoromethyl)benzamide group introduced into the molecule?
- Methodological Answer : The benzamide group is introduced via coupling reactions. For instance, reacting the pyrazolo-pyrimidinone intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., CsCO) and a palladium catalyst (e.g., Pd(dba)) under inert conditions yields the final product .
Advanced Research Questions
Q. How can competing side reactions during 4-fluorophenyl group introduction be mitigated?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
- Using controlled stoichiometry of 4-fluoroaniline derivatives.
- Employing low-temperature conditions (0–5°C) during coupling to reduce electrophilic substitution at unintended positions .
- Purification via reverse-phase HPLC to isolate the desired regioisomer, as reported in analogous pyrazole syntheses .
Q. What strategies improve yields in the final coupling step with 4-(trifluoromethyl)benzoyl chloride?
- Methodological Answer :
- Catalyst optimization : XPhos ligand with Pd(dba) enhances coupling efficiency by stabilizing reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the trifluoromethylbenzoyl chloride, increasing reaction rates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% in similar benzamide couplings .
Q. How do fluorine substituents influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- Solubility : The 4-fluorophenyl and trifluoromethyl groups enhance lipophilicity (logP ~3.5), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, as evidenced by increased half-life (t >4 hours) in microsomal assays compared to non-fluorinated analogs .
Q. How can contradictory data on reaction yields between published methods be resolved?
- Methodological Answer :
- Reproducibility checks : Validate catalyst purity (e.g., Pd(dba) vs. Pd(OAc)) and moisture levels in solvents, which critically impact yields in palladium-mediated couplings .
- Scale-dependent adjustments : Pilot studies show yields drop at >10 mmol scale due to inefficient mixing; switching to flow chemistry improves consistency .
Data Contradiction Analysis
Q. Why do reported melting points for intermediates vary across studies?
- Analysis : Variations arise from:
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) produce different crystalline forms.
- Impurity profiles : Residual Pd catalysts or Boc-protected byproducts (e.g., tert-butyl groups) elevate observed melting points .
Tables for Key Reaction Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
